molecular formula C12H10BrNO4 B2806261 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate CAS No. 2222512-17-4

1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate

Cat. No.: B2806261
CAS No.: 2222512-17-4
M. Wt: 312.119
InChI Key: XXODSEMMNUNCQL-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate is a useful research compound. Its molecular formula is C12H10BrNO4 and its molecular weight is 312.119. The purity is usually 95%.
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Scientific Research Applications

Catalytic Transformation

One area of research focuses on the catalytic conversion of related chemical compounds that bear structural similarities to 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate. For instance, the hydrogenation of dimethyl malonate to 1,3-propanediol, a process catalyzed by Cu/SiO2 catalysts, illustrates the interest in transforming ester compounds into valuable industrial chemicals like 1,3-propanediol, which is a key monomer in the production of polytrimethylene-terephthalate. This research highlights the significance of understanding catalytic reaction networks and the role of catalysts in directing product selectivity through regioselective hydrogenation of CO bonds in ester compounds (Sainan Zheng et al., 2017).

Synthesis of Chromene Derivatives

Another study detailed the synthesis process involving dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate, a compound with a core structure that shares functional group similarity with the target chemical. This research demonstrated the use of silica gel as a catalyst for converting this compound into methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate under solvent-free conditions, showcasing the potential for creating functionalized chromene derivatives which could have applications in material science or pharmaceuticals (A. Ramazani & A. Souldozi, 2003).

Electrophilic Substitution Reactions

Research into electrophilic substitution reactions of similarly structured compounds, like dimethyl (2'-Oxopropylidene)Propanedioate and its bromo derivative, has been conducted to explore the regiochemistry of reactions controlled by withdrawing effects of ester groups. These studies provide insights into the behavior of highly electrophilic trisubstituted alkenes in reactions with nucleophilic reagents, which could be applied to the functionalization or modification of this compound for various scientific applications (D. Cameron, R. Read, J. Stavrakis, 1987).

Development of Bio-sourced Copolyesters

The synthesis of high-performance sulfur-containing copolyesters from bio-sourced aromatic monomers represents another area of application. Studies on copolyesters incorporating thiophene and phenyl units derived from compounds similar to this compound suggest potential in creating renewable materials for industries such as food packaging, contributing to sustainable development and carbon neutrality efforts (Lesly Dasilva Wandji Djouonkep et al., 2022).

Properties

IUPAC Name

dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-17-11(15)10(12(16)18-2)9-5-8(13)4-3-7(9)6-14/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXODSEMMNUNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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